GSK3117391

Description

Structure

3D Structure

Properties

IUPAC Name |

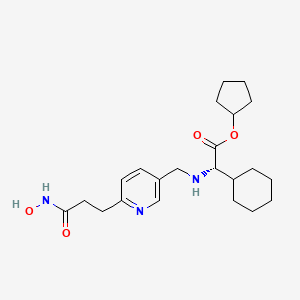

cyclopentyl (2S)-2-cyclohexyl-2-[[6-[3-(hydroxyamino)-3-oxopropyl]pyridin-3-yl]methylamino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H33N3O4/c26-20(25-28)13-12-18-11-10-16(14-23-18)15-24-21(17-6-2-1-3-7-17)22(27)29-19-8-4-5-9-19/h10-11,14,17,19,21,24,28H,1-9,12-13,15H2,(H,25,26)/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFDPFLDWOXXHQM-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(C(=O)OC2CCCC2)NCC3=CN=C(C=C3)CCC(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)[C@@H](C(=O)OC2CCCC2)NCC3=CN=C(C=C3)CCC(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H33N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1018673-42-1 | |

| Record name | GSK-3117391 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1018673421 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GSK-3117391 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15440 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CYCLOPENTYL (2S)-2-CYCLOHEXYL-2-[({6-[2-(HYDROXYCARBAMOYL)ETHYL]PYRIDIN-3-YL}METHYL)AMINO]ACETATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GSK-3117391 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CKA3P0O1VI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

GSK3117391 mechanism of action

An In-depth Technical Guide to the Mechanism of Action of GSK3117391 (ESM-HDAC391)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound, also known as ESM-HDAC391, is a novel, orally administered prodrug designed as a targeted histone deacetylase (HDAC) inhibitor. Its mechanism of action centers on a unique esterase-sensitive motif (ESM) that facilitates its preferential uptake and activation within mononuclear myeloid cells. This targeted delivery strategy aims to enhance the therapeutic window of HDAC inhibition by concentrating the active metabolite in key inflammatory cells while minimizing systemic exposure and associated toxicities. Preclinical and Phase 1 clinical studies have elucidated its targeted mechanism and revealed a novel pharmacodynamic effect of dose-dependent, reversible monocytopenia. This document provides a comprehensive overview of the core mechanism of action of this compound, supported by available data, experimental methodologies, and pathway visualizations.

Core Mechanism of Action

This compound is a histone deacetylase (HDAC) inhibitor.[1][2] The core of its mechanism of action lies in its targeted delivery and activation system. As a prodrug, this compound is conjugated to an esterase-sensitive motif (ESM).[3] This ESM moiety directs the compound to mononuclear myeloid cells, such as monocytes, which have high expression of the enzyme carboxylesterase-1 (CES1).[3][4]

Once inside the target cells, CES1 cleaves the ESM, releasing the active metabolite, HDAC189 (also known as GSK3339189).[3] This active metabolite is a potent inhibitor of HDAC enzymes. The inhibition of HDACs leads to an increase in the acetylation of histone proteins. This, in turn, results in a more relaxed chromatin structure, altering gene expression within the myeloid cells.[5][6][7] One of the key downstream effects of HDAC inhibition by HDAC189 is the downregulation of the colony-stimulating factor 1 receptor (CSF1R).[3][4] The reduction in CSF1R signaling is believed to be the primary driver of the observed reduction in circulating monocytes, a phenomenon termed monocytopenia.[3]

Signaling Pathway and Experimental Workflow

The following diagram illustrates the proposed signaling pathway for this compound's mechanism of action, from administration to its ultimate effect on monocyte levels.

Caption: Mechanism of action of this compound.

The experimental workflow to elucidate this mechanism involved a combination of preclinical and clinical studies, as depicted in the following diagram.

References

- 1. Determination of Slow-Binding HDAC Inhibitor Potency and Subclass Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Phase 1 and preclinical profiling of ESM‐HDAC391, a myeloid‐targeted histone deacetylase inhibitor, shows enhanced pharmacology and monocytopaenia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. researchgate.net [researchgate.net]

- 7. pure.uva.nl [pure.uva.nl]

The Discovery and Development of GSK3117391: A Myeloid-Targeted HDAC Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

GSK3117391, also known as ESM-HDAC391 and CHR-5154, is a novel, orally administered histone deacetylase (HDAC) inhibitor designed for targeted delivery to mononuclear myeloid cells. This unique targeting is achieved through an esterase-sensitive motif (ESM) that is cleaved by carboxylesterase-1 (CES1), an enzyme highly expressed in monocytes and macrophages. This mechanism of action promised a therapeutic window with reduced systemic toxicities often associated with pan-HDAC inhibitors. This technical guide provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of this compound, presenting key data in a structured format, detailing experimental protocols, and visualizing critical pathways and processes.

Introduction

Histone deacetylase (HDAC) inhibitors have emerged as a promising class of therapeutics, primarily in oncology, by modulating gene expression through the acetylation of histones and other proteins. However, their broad activity often leads to dose-limiting toxicities. This compound was developed to overcome this limitation by selectively targeting myeloid cells, which play a crucial role in various inflammatory and autoimmune diseases. The core innovation lies in its ESM technology, which ensures that the active drug is concentrated in the intended target cells.

Discovery and Mechanism of Action

This compound is a prodrug that is converted to its active acid metabolite, HDAC189 (also known as GSK3339189), by CES1 within myeloid cells. Both the parent compound and its metabolite are potent HDAC inhibitors.

Signaling Pathway

The targeted delivery and activation of this compound can be visualized as follows:

Preclinical Development

Enzymatic Activity

Both this compound and its active metabolite, HDAC189, demonstrated potent inhibition of HDAC enzymes. The inhibitory activity was assessed in a HeLa cell nuclear extract fluorometric assay.[1]

| Compound | IC50 (HeLa Nuclear Extract) |

| This compound | 55 nM |

| HDAC189 | 54 nM |

Table 1: Inhibitory activity of this compound and HDAC189 in a HeLa cell nuclear extract assay.[1]

Cellular Activity

The myeloid-selective activity of this compound was demonstrated by measuring protein acetylation in human whole blood. A marked increase in global acetylation was observed in monocytes with high selectivity over other leukocyte populations.[1]

| Cell Type | EC50 for Acetylation |

| Monocytes | 158 nM |

Table 2: EC50 of this compound for inducing acetylation in human monocytes.[1]

Clinical Development

A Phase 1, first-in-human study was conducted to evaluate the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of this compound in healthy male volunteers. The study involved single ascending dose (SAD) and multiple ascending dose (MAD) cohorts.

Pharmacokinetics

This compound exhibited transient systemic exposure. However, its active metabolite, HDAC189, was selectively retained within monocytes for at least 12 hours.[1]

| Parameter | Value |

| Plasma Half-life (this compound) | 21-30 minutes |

| Monocyte Retention (HDAC189) | ≥ 12 hours |

Table 3: Key pharmacokinetic parameters of this compound and its active metabolite.[1]

Pharmacodynamics and Safety

The targeted engagement of this compound was confirmed by increased acetylation in monocytes and inhibition of ex vivo stimulated cytokine production. A novel and unexpected finding was a dose-dependent, transient, and reversible monocytopenia.[1] This effect was attributed to the downregulation of the colony-stimulating factor 1 receptor (CSF1R).[1] Importantly, the common toxicities associated with non-targeted HDAC inhibitors, such as neutropenia and thrombocytopenia, were not observed.[1]

Experimental Protocols

HDAC Fluorometric Activity Assay

HDAC activity was measured in HeLa nuclear extracts using the Fluor de Lys assay kit (Enzo Life Sciences, Inc.) according to the manufacturer's instructions.[1] Recombinant HDAC enzymes were incubated with a fluorogenic substrate containing an acetylated lysine (B10760008) side chain in the presence of this compound or HDAC189.[1]

Intracellular Acetylation Assay

Heparinised human whole blood was incubated with this compound at concentrations ranging from 1.5 nM to 10 µM. Samples were then fixed and lysed using FACS lysing solution. Fc receptors were blocked, and cell populations were stained with fluorescently-labeled antibodies. After permeabilization, cells were stained with an anti-acetyl-lysine-PE antibody for flow cytometric analysis.[1]

Experimental Workflow for Cellular Assays

References

An In-depth Technical Guide on the Biological Activity of ESM-HDAC391

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity, mechanism of action, and preclinical and clinical profiling of ESM-HDAC391 (also known as GSK3117391 and CHR-5154), a novel, orally administered, myeloid-targeted histone deacetylase (HDAC) inhibitor.

Executive Summary

ESM-HDAC391 is an innovative therapeutic agent that leverages Esterase-Sensitive Motif (ESM) technology to achieve targeted delivery to mononuclear myeloid cells, primarily monocytes and macrophages, which express high levels of human carboxylesterase-1 (CES1). This targeted approach is designed to enhance the therapeutic window of HDAC inhibition by concentrating the pharmacological activity in target immune cells while minimizing systemic exposure and associated toxicities commonly observed with non-targeted HDAC inhibitors. Preclinical and Phase 1 clinical data demonstrate that ESM-HDAC391 is well-tolerated and exhibits potent, targeted pharmacodynamic effects, including increased histone acetylation in monocytes and inhibition of pro-inflammatory cytokine production. A notable and novel finding is the induction of a transient and reversible monocytopenia, linked to the downregulation of colony-stimulating factor 1 receptor (CSF1R). These characteristics position ESM-HDAC391 as a promising candidate for the treatment of myeloid-driven inflammatory diseases.

Mechanism of Action: Targeted Delivery and Intracellular Accumulation

The core of ESM-HDAC391's design is the ESM technology, which enables selective drug delivery.[1][2] The parent molecule, a prodrug ester, is orally administered and circulates systemically. In cells expressing CES1, such as monocytes, the ester moiety is hydrolyzed, converting ESM-HDAC391 into its active acid metabolite, HDAC189 (also known as GSK3339189).[1][3] This active acid form is significantly less permeable to the cell membrane and is therefore trapped and retained within the CES1-expressing cells.[1] This leads to a prolonged and targeted pharmacodynamic effect in myeloid cells, while the systemic exposure to both the parent ester and the active acid remains transient.[1][4][5]

References

- 1. Phase 1 and preclinical profiling of ESM‐HDAC391, a myeloid‐targeted histone deacetylase inhibitor, shows enhanced pharmacology and monocytopaenia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Phase 1 and preclinical profiling of ESM-HDAC391, a myeloid-targeted histone deacetylase inhibitor, shows enhanced pharmacology and monocytopaenia - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Profile of GSK3117391: A Myeloid-Targeted HDAC Inhibitor

GSK3117391 , also known as ESM-HDAC391 and CHR-5154, is a novel, orally administered histone deacetylase (HDAC) inhibitor designed for targeted delivery to myeloid cells.[1] Its unique design, incorporating an Esterase-Sensitive Motif (ESM), allows for selective accumulation within monocytes and macrophages, which express high levels of the processing enzyme carboxylesterase-1 (CES1).[1][2] This targeted approach aims to enhance the therapeutic window by concentrating the inhibitor's activity in key immune cells while minimizing systemic exposure and associated toxicities often seen with non-targeted HDAC inhibitors.[1][3]

Mechanism of Action

This compound is a prodrug that, upon entering a CES1-expressing cell, is hydrolyzed into its active acid metabolite, HDAC189 (also known as GSK3339189).[1] This active metabolite is a potent, pan-HDAC inhibitor. Due to its charge, HDAC189 is less permeable and is effectively trapped within the target cells, leading to prolonged pharmacodynamic effects.[1] This selective retention results in sustained acetylation of histones and other proteins within monocytes, leading to the modulation of gene expression and anti-inflammatory effects, such as the inhibition of cytokine production.[1][3] A key finding from preclinical and clinical studies is the induction of a transient and reversible monocytopenia, linked to the downregulation of the colony-stimulating factor 1 receptor (CSF1R), a critical regulator of myeloid cell fate.[1][2]

In Vitro Activity

The in vitro potency of this compound and its active metabolite has been demonstrated in various assays. Both the parent ester and its acid metabolite exhibit sub-micromolar HDAC inhibitory activity.[1]

| Compound | Assay | IC50 (nM) |

| This compound (ESM-HDAC391) | HeLa cell nuclear extract fluorometric assay | 55 |

| HDAC189 (GSK3339189) | HeLa cell nuclear extract fluorometric assay | 54 |

| This compound (ESM-HDAC391) | Inhibition of TNF-α production in LPS-stimulated whole blood | Potent (specific value not provided) |

| HDAC935 (non-targeted control) | Inhibition of TNF-α production in LPS-stimulated whole blood | Less potent than this compound |

In Vivo Studies

Preclinical evaluation in a transgenic mouse model with low levels of the murine CES1 equivalent (CES1/Es1elo) was conducted to characterize the in vivo effects of this compound.[1] These studies confirmed the compound's ability to induce monocyte depletion.

| Animal Model | Dosing | Key Findings |

| CES1/Es1elo mice | 10 mg/mL, single or double intraperitoneal dose | Significant reduction in total circulating monocytes at 6 and 24 hours post-dose.[1] |

| CES1/Es1elo mice | Not specified | Monocyte depletion is linked to the loss of CSF1R on circulating cells.[1][2] |

Pharmacokinetics

A Phase 1, first-in-human study in healthy male volunteers revealed that this compound has a transient systemic exposure.[2][3]

| Parameter | Value |

| Plasma half-life | 21-30 minutes |

| Acid metabolite retention in monocytes | At least 12 hours |

Experimental Protocols

HDAC Inhibition Assay: The inhibitory activity of this compound and HDAC189 was assessed using a fluorometric assay with HeLa cell nuclear extract as the source of HDAC enzymes. The assay measures the deacetylation of a fluorogenic substrate. Preclinical data were fitted using a nonlinear regression curve fit (log [inhibitor] vs. response analysis-variable slope [4 parameters]).[1]

Cellular Acetylation Assay in Whole Blood: Human whole blood was incubated with varying concentrations of this compound (10 μM–1.5 nM in 0.7% DMSO) for 4 hours.[1] Following incubation, red blood cells were lysed, and leukocyte populations were fixed. Fc receptors were blocked, and cells were stained with fluorescently-labeled antibodies to identify specific leukocyte populations. Cells were then permeabilized and stained with an anti-acetyl-lysine antibody to measure intracellular acetylation levels by flow cytometry.[1]

Cytokine Inhibition Assay: The effect of this compound on cytokine production was measured in human whole blood stimulated with lipopolysaccharide (LPS). The concentration-dependent inhibition of Tumor Necrosis Factor-α (TNF-α) was quantified to assess the anti-inflammatory activity of the compound.[1]

In Vivo Monocyte Depletion Study: CES1/Es1elo mice were administered single or multiple doses of 10 mg/mL this compound or vehicle via intraperitoneal injection. Blood samples were collected at 6 and 24 hours post-dosing. Total circulating monocytes and monocyte subpopulations (Ly6Chi, Ly6Clo, and Ly6Cint) were quantified using flow cytometry to determine the extent and time course of monocyte depletion.[1]

Visualizations

Caption: Mechanism of action of this compound in target myeloid cells.

Caption: Workflow for measuring intracellular acetylation in whole blood.

References

- 1. Phase 1 and preclinical profiling of ESM‐HDAC391, a myeloid‐targeted histone deacetylase inhibitor, shows enhanced pharmacology and monocytopaenia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phase 1 and preclinical profiling of ESM-HDAC391, a myeloid-targeted histone deacetylase inhibitor, shows enhanced pharmacology and monocytopaenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

The Role of GSK3117391 in Inflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GSK3117391 is a novel, orally administered histone deacetylase (HDAC) inhibitor engineered for targeted delivery to mononuclear myeloid cells, primarily monocytes and macrophages. This targeted approach is achieved through an esterase-sensitive motif (ESM) that leverages the high intracellular concentration of human carboxylesterase-1 (CES1) in these cells. Upon entry, this compound is hydrolyzed into its active acid metabolite, HDAC189, leading to its accumulation and prolonged retention within the target cells. The primary mechanism of action of this compound in inflammation is the inhibition of HDAC enzymes, which results in increased histone and non-histone protein acetylation. This leads to the modulation of gene expression, including the suppression of pro-inflammatory cytokines. A key and novel finding from clinical studies is the induction of a transient and reversible monocytopenia, which is mechanistically linked to the downregulation of the colony-stimulating factor 1 receptor (CSF1R). This technical guide provides a comprehensive overview of the current understanding of this compound's role in inflammation, including its mechanism of action, quantitative data from clinical trials, detailed experimental protocols, and visualizations of its signaling pathways and experimental workflows.

Mechanism of Action

This compound exerts its anti-inflammatory effects through a targeted inhibition of histone deacetylases within monocytes and macrophages.[1] This targeted delivery minimizes systemic exposure and off-target effects commonly associated with pan-HDAC inhibitors.[2]

Targeted Delivery and Activation

The esterase-sensitive motif (ESM) of this compound is the key to its targeted delivery. Monocytes and macrophages exhibit high levels of CES1, an enzyme that efficiently cleaves the ester bond in this compound, converting it to its active, cell-impermeable acid metabolite, HDAC189.[1] This process effectively traps the active drug inside the target cells, leading to sustained pharmacodynamic effects.

Histone Deacetylase Inhibition

As a histone deacetylase inhibitor, the active metabolite of this compound, HDAC189, prevents the removal of acetyl groups from lysine (B10760008) residues on histone and non-histone proteins.[3] This leads to a state of hyperacetylation, which alters chromatin structure and modulates the activity of various transcription factors, ultimately leading to changes in gene expression.[4]

Downregulation of Pro-inflammatory Cytokines

A primary consequence of HDAC inhibition by this compound is the suppression of pro-inflammatory cytokine production. Preclinical and clinical studies have demonstrated the potent inhibitory effect of this compound on the release of key inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α) from lipopolysaccharide (LPS)-stimulated monocytes.[1][2] While specific IC50 values for a broad range of cytokines are not publicly available, the general mechanism involves the modulation of inflammatory signaling pathways.

Regulation of CSF1R and Induction of Monocytopenia

A distinctive and significant effect of this compound is the dose-dependent, transient, and reversible reduction in circulating monocytes.[1][2] This monocytopenia is a direct consequence of the downregulation of the Colony-Stimulating Factor 1 Receptor (CSF1R) on myeloid cells.[1] CSF1R is a critical receptor tyrosine kinase for the survival, proliferation, and differentiation of monocytes and macrophages. The proposed mechanism for this downregulation involves the inhibition of HDACs, which in turn represses the expression of the transcription factor PU.1.[5] PU.1 is a master regulator of myeloid development and is essential for the transcription of the CSF1R gene.[5][6] By inhibiting HDAC activity, this compound reduces PU.1 expression, leading to decreased CSF1R transcription and a subsequent reduction in monocyte viability.

Quantitative Data

The following tables summarize the key quantitative findings from the Phase 1 clinical trial of this compound in healthy male volunteers.

Table 1: Phase 1 Clinical Trial Design [1]

| Study Part | Design | Dose Cohorts | Dosing Regimen |

| Part A | Single Ascending Dose (SAD) | 5 mg, 10 mg, 20 mg, 40 mg, 60 mg | Single oral dose |

| Part B | Multiple Ascending Dose (MAD) | 20 mg, 40 mg | Once daily for 7 days |

Table 2: Pharmacodynamic Effects of this compound (Multiple Ascending Dose) [1][2]

| Parameter | Dose | Observation |

| Monocyte Count | 20 mg and 40 mg (once daily for 7 days) | Dose-dependent, transient, and reversible monocytopenia. Plateaued at approximately 0.06 x 10⁹ monocytes/L. |

| Cytokine Inhibition | 20 mg and 40 mg (once daily for 7 days) | Inhibition of ex vivo lipopolysaccharide (LPS)-stimulated TNF-α production in whole blood. |

| Target Engagement | 20 mg and 40 mg (once daily for 7 days) | Increased histone acetylation in peripheral blood monocytes. |

Experimental Protocols

Phase 1 Clinical Trial Protocol for Pharmacodynamic Assessments

Objective: To assess the pharmacodynamic effects of single and multiple ascending doses of this compound on monocyte count, ex vivo cytokine production, and histone acetylation in healthy male volunteers.[1]

Methodology:

-

Subject Enrollment: Healthy male volunteers meeting the inclusion and exclusion criteria were enrolled in the study.

-

Dosing:

-

SAD Cohorts: Subjects received a single oral dose of this compound (5, 10, 20, 40, or 60 mg) or placebo.

-

MAD Cohorts: Subjects received a daily oral dose of this compound (20 or 40 mg) or placebo for 7 consecutive days.

-

-

Blood Sampling: Venous blood samples were collected at pre-defined time points before and after drug administration.

-

Monocyte Count: Complete blood counts with differential were performed using a standard automated hematology analyzer to determine the absolute monocyte count.

-

Ex vivo Cytokine Inhibition Assay:

-

Whole blood samples were stimulated with lipopolysaccharide (LPS) to induce pro-inflammatory cytokine production.[5][7]

-

The concentration of TNF-α in the plasma supernatant was measured using a validated enzyme-linked immunosorbent assay (ELISA).[7]

-

The percentage inhibition of TNF-α production was calculated relative to pre-dose levels.

-

-

Histone Acetylation Assay:

-

Peripheral blood mononuclear cells (PBMCs) were isolated from whole blood by density gradient centrifugation.

-

Monocytes were further isolated from PBMCs.

-

Histone proteins were extracted from the isolated monocytes.

-

The level of histone acetylation (e.g., on histone H3 or H4) was determined by western blotting or other quantitative methods using antibodies specific for acetylated histones.

-

In Vitro Monocyte Cytokine Release Assay

Objective: To determine the in vitro potency of a compound in inhibiting the release of pro-inflammatory cytokines from primary human monocytes.

Methodology:

-

Monocyte Isolation: Primary human monocytes are isolated from peripheral blood mononuclear cells (PBMCs) obtained from healthy donors using methods such as magnetic-activated cell sorting (MACS) or plastic adherence.[8]

-

Cell Culture: Isolated monocytes are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

-

Compound Treatment: Cells are pre-incubated with various concentrations of the test compound (e.g., this compound's active metabolite, HDAC189) for a specified period (e.g., 1-2 hours).

-

Stimulation: The cells are then stimulated with a pro-inflammatory agent, typically lipopolysaccharide (LPS) at a concentration of 10-100 ng/mL, for a defined incubation period (e.g., 4-24 hours).[7]

-

Supernatant Collection: After incubation, the cell culture supernatant is collected.

-

Cytokine Measurement: The concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant is quantified using enzyme-linked immunosorbent assay (ELISA) or a multiplex cytokine assay.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cytokine inhibition against the log concentration of the compound and fitting the data to a four-parameter logistic curve.

Visualizations

Signaling Pathways and Mechanisms

Caption: Proposed signaling pathway of this compound in monocytes/macrophages.

Caption: Experimental workflow for the Phase 1 clinical trial of this compound.

Caption: Logical relationship of this compound's mechanism of action.

References

- 1. Histone deacetylase 1 activates PU.1 gene transcription through regulating TAF9 deacetylation and transcription factor IID assembly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Histone deacetylase 1 activates PU.1 gene transcription through regulating TAF9 deacetylation and transcription factor IID assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanisms of Histone Deacetylase Inhibitor-Regulated Gene Expression in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Histone Deacetylases and Mechanisms of Regulation of Gene Expression (Histone deacetylases in cancer) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. academic.oup.com [academic.oup.com]

- 7. Histone H4 HDAC activity is necessary for expression of the PU.1 gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

In-depth Technical Guide: Early-Stage Research on GSK3117391

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK3117391, also known as ESM-HDAC391 and CHR-5154, is a novel, orally administered histone deacetylase (HDAC) inhibitor. It is distinguished by an esterase-sensitive motif (ESM) that facilitates targeted drug delivery to mononuclear myeloid cells expressing carboxylesterase-1 (CES1).[1][2][3] Within these target cells, this compound is metabolized to its active acid form, HDAC189 (GSK3339189), which exhibits sub-micromolar HDAC inhibitory activity.[1] This targeted approach aims to enhance the therapeutic window and mitigate systemic toxicities commonly associated with non-targeted HDAC inhibitors, such as neutropenia and thrombocytopenia.[1][3]

Early-stage research, including preclinical and Phase I clinical studies, has focused on elucidating its mechanism of action, pharmacokinetic and pharmacodynamic profiles, and safety and tolerability. A notable and unexpected finding from these studies was the induction of a transient and reversible monocytopenia.[1][2][3] This technical guide provides a comprehensive overview of the foundational research on this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of its mechanism and experimental workflows.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and Phase I clinical studies of this compound.

Table 1: Pharmacokinetic Parameters of this compound in Healthy Volunteers [1][3]

| Parameter | Value | Notes |

| Plasma Half-life (this compound) | 21-30 minutes | Reflects transient systemic exposure of the parent compound. |

| Active Metabolite (HDAC189) Retention | At least 12 hours | Selectively retained within isolated monocytes, leading to sustained target engagement. |

| Lower Limit of Quantification (Plasma) | This compound: 1.00 ng/mL; HDAC189: 10.00 ng/mL | Measured by liquid chromatography–tandem mass spectrometry (LC–MS/MS). |

| Lower Limit of Quantification (Monocyte Lysate) | This compound & HDAC189: 1.00 pg/mL | Measured by LC–MS/MS. |

Table 2: Pharmacodynamic Effects of this compound in Healthy Volunteers [1][2][3]

| Parameter | Dose | Result | Notes |

| Monocytopenia | 20 mg or 40 mg (repeat dosing) | Plateaued at 0.06 x 10⁹ monocytes/L | A dose-dependent, transient, and reversible reduction in circulating monocytes. |

| Mechanistic Engagement | Not specified | Increased histone acetylation in monocytes | Demonstrates target engagement within the intended cell population. |

| Anti-inflammatory Activity | Not specified | Inhibition of ex vivo stimulated cytokine production | Indicates potential therapeutic efficacy in inflammatory conditions. |

Signaling Pathway and Mechanism of Action

This compound exerts its effects through a targeted mechanism, leading to HDAC inhibition in myeloid cells and subsequent downstream effects, including the novel observation of monocytopenia.

Caption: Targeted mechanism of this compound action in myeloid cells.

Experimental Protocols

This section details the methodologies for key experiments conducted during the early-stage research of this compound.

Preclinical In Vivo Studies in a Transgenic Mouse Model

Objective: To investigate the in vivo effects of this compound, particularly the mechanism of monocytopenia, in a relevant animal model.

Experimental Workflow:

Caption: Workflow for preclinical in vivo evaluation of this compound.

Detailed Protocol:

-

Animal Model: CES1/Es1elo transgenic mice were used. These mice express the human CES1 enzyme under the CD68 promoter, directing expression to myeloid cells, and have low plasma esterase activity, which better models human plasma.[3] Male, age-matched mice were used for all experiments.[2][3]

-

Drug Formulation and Administration: this compound was formulated in a vehicle of 5% v/v DMSO and 10% w/v Kleptose in saline.[3] The drug was administered via intraperitoneal (IP) injection at a dose of 10 mg/kg, unless otherwise specified.[3] A vehicle-only group served as the control.

-

Sample Collection: Blood was collected from the mice at specified time points post-administration for analysis.[3]

-

Flow Cytometry: Murine blood samples were analyzed by flow cytometry to quantify circulating monocyte populations and to assess the surface expression of key markers, including Colony-Stimulating Factor 1 Receptor (CSF1R).[1][2][3]

Phase I Clinical Trial in Healthy Volunteers

Objective: To assess the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of single and multiple ascending doses of this compound in healthy male volunteers.

Experimental Workflow:

Caption: Phase I clinical trial design for this compound.

Detailed Protocols:

-

Study Design: A first-in-human study was conducted with single ascending dose (SAD) cohorts (5 mg to 60 mg) and multiple ascending dose (MAD) cohorts (20 mg or 40 mg).[3]

-

Pharmacokinetic (PK) Assessments:

-

Blood samples were collected at various time points post-dose.

-

Levels of this compound and its active metabolite HDAC189 in plasma were quantified using liquid chromatography–tandem mass spectrometry (LC–MS/MS) following protein precipitation.[3]

-

To determine intracellular drug concentrations, CD14+ monocytes were isolated from heparinized blood using StraightFrom Whole Blood CD14 microbeads.[3]

-

Lysates from these isolated monocytes were then analyzed by LC–MS/MS to quantify this compound and HDAC189.[3]

-

-

Pharmacodynamic (PD) Assessments:

-

Monocyte Counts: Hematological analysis was performed to determine the total number of circulating monocytes at different time points.[1]

-

Histone Acetylation: Acetylation status in isolated monocytes was measured as a direct indicator of HDAC inhibition and target engagement.

-

Cytokine Inhibition: The anti-inflammatory activity was assessed by measuring the inhibition of cytokine production (e.g., TNF-α, IL-6) in whole blood or isolated monocytes following ex vivo stimulation with a toll-like receptor (TLR) agonist such as lipopolysaccharide (LPS).

-

In Vitro Monocyte Incubation

Objective: To confirm the intracellular conversion of this compound to HDAC189 and to conduct mechanistic studies on human monocytes.

Detailed Protocol:

-

Sample Preparation: Heparinized whole blood was obtained from healthy donors.

-

Incubation: The blood was incubated with 10 μM this compound (final DMSO concentration of 0.1%) for 1 or 6 hours at 37°C.[3]

-

Monocyte Isolation: CD14+ monocytes were isolated from the incubated blood using StraightFrom Whole Blood CD14 MicroBeads according to the manufacturer's protocol.[3]

-

Analysis: The isolated monocyte lysates were snap-frozen and subsequently analyzed by LC-MS/MS to quantify the intracellular concentrations of both the parent compound (this compound) and its active metabolite (HDAC189).[3]

Conclusion

The early-stage research on this compound has established it as a novel, myeloid-targeted HDAC inhibitor with a unique pharmacodynamic profile characterized by reversible monocytopenia. The esterase-sensitive motif allows for the selective delivery of the active metabolite to mononuclear myeloid cells, leading to sustained target engagement and anti-inflammatory activity while avoiding common toxicities of non-targeted HDAC inhibitors. The observed monocytopenia is linked to the downregulation of CSF1R, providing a potential biomarker and insight into its mechanism of action. Further research is warranted to explore the full therapeutic potential of this targeted approach in myeloid-driven diseases.

References

Methodological & Application

Application Notes and Protocols: Preparation of GSK3117391 Stock Solution

Introduction

GSK3117391 is a potent histone deacetylase (HDAC) inhibitor.[1][2] For accurate and reproducible results in experimental settings, the correct preparation of a stable stock solution is critical. These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions for research use.

Physicochemical and Solubility Data

A summary of the key properties of this compound is provided below. This data is essential for calculating the required mass for stock solution preparation and understanding its solubility characteristics.

| Property | Value | Source(s) |

| Molecular Weight | 403.52 g/mol | [1][2] |

| CAS Number | 1018673-42-1 | [1][2] |

| Appearance | Solid, Light yellow to khaki powder | [1] |

| Formula | C₂₂H₃₃N₃O₄ | [1][2] |

| In Vitro Solubility | DMSO: 50 mg/mL (123.91 mM)[1] or 81 mg/mL (200.73 mM)[2]Note: Use of fresh, non-hygroscopic DMSO is critical. Ultrasonic assistance may be required.[1][2] | [1][2] |

| Ethanol: 15 mg/mL | [2] | |

| Water: Insoluble | [2] |

Experimental Protocol: Preparation of a 10 mM DMSO Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials and Equipment:

-

This compound powder

-

Anhydrous/low-moisture Dimethyl Sulfoxide (DMSO), newly opened

-

Analytical balance

-

Spatula

-

Appropriate glass vial (e.g., amber glass vial)

-

Micropipettes

-

Sterile, nuclease-free microcentrifuge tubes for aliquots

-

Vortex mixer

-

Ultrasonic water bath

-

Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Workflow Diagram:

Caption: Workflow for preparing this compound stock solution.

Procedure:

-

Calculate the Required Mass:

-

Use the following formula to determine the mass of this compound needed: Mass (mg) = [Desired Concentration (mM)] x [Final Volume (mL)] x [Molecular Weight ( g/mol )] / 1000

-

Example Calculation for 1 mL of a 10 mM stock solution: Mass (mg) = 10 mM x 1 mL x 403.52 g/mol / 1000 = 4.0352 mg

-

-

Weighing the Compound:

-

Tare the analytical balance with a suitable weigh boat or microfuge tube.

-

Carefully weigh out the calculated mass (e.g., 4.0352 mg) of this compound powder and transfer it to a sterile glass vial.

-

-

Adding the Solvent:

-

Dissolution:

-

Tightly cap the vial and vortex the mixture thoroughly for 1-2 minutes.

-

Visually inspect the solution for any undissolved particles.

-

If precipitation or cloudiness persists, place the vial in an ultrasonic water bath and sonicate until the solution is clear.[1] Heating may also be used to aid dissolution.[1]

-

-

Aliquoting and Storage:

-

Once the this compound is completely dissolved, dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes.

-

Aliquoting is critical to prevent product degradation from repeated freeze-thaw cycles.[1]

-

Storage and Stability

Proper storage is essential to maintain the activity of the this compound inhibitor.

| Form | Storage Temperature | Shelf Life | Source(s) |

| Powder | -20°C | 3 years | [1][2] |

| 4°C | 2 years | [1] | |

| In Solvent (e.g., DMSO) | -80°C | 1 to 2 years | [1][2] |

| -20°C | 1 year[1] or 1 month[2] | [1][2] |

Note: For maximum stability of the stock solution, storage at -80°C is highly recommended.[1][2]

Safety Precautions

-

This compound is for research use only.

-

Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, when handling the compound and its solutions.

-

Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation.

-

Consult the Safety Data Sheet (SDS) for comprehensive safety and handling information.

References

Application Notes and Protocols: GSK3117391 Solubility and Handling

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK3117391 is a potent histone deacetylase (HDAC) inhibitor, a class of compounds that modulate gene expression by interfering with the removal of acetyl groups from histones and other proteins.[1][2] This activity makes HDAC inhibitors like this compound valuable tools in cancer research and other therapeutic areas.[3] Proper handling and solubilization of this compound are critical for obtaining reliable and reproducible results in preclinical and in vitro studies. These application notes provide detailed information on the solubility of this compound in various solvents and protocols for its use in common research applications.

Data Presentation: Solubility of this compound

The solubility of this compound has been determined in several common laboratory solvents. The following table summarizes these findings for easy comparison. It is crucial to use fresh, anhydrous solvents, as the presence of moisture can significantly reduce the solubility of the compound, especially in DMSO.[4]

| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Notes |

| Dimethyl Sulfoxide (DMSO) | 81 | 200.73 | Use of fresh, moisture-free DMSO is recommended as hygroscopic DMSO can decrease solubility.[4] Ultrasonic treatment may be needed to achieve full dissolution.[5] |

| Ethanol | 15 | 37.17 | - |

| Water | Insoluble | - | - |

| Phosphate-Buffered Saline (PBS), pH 7.4 | - | - | Generally, compounds are first dissolved in DMSO and then diluted in aqueous buffers like PBS for biological assays.[6] |

| In Vivo Formulation 1 | ≥ 2.5 | ≥ 6.20 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[5] |

| In Vivo Formulation 2 | ≥ 2.5 | ≥ 6.20 | 10% DMSO, 90% (20% SBE-β-CD in Saline).[5] |

| In Vivo Formulation 3 | ≥ 2.5 | ≥ 6.20 | 10% DMSO, 90% Corn Oil.[5] |

Signaling Pathway

This compound functions by inhibiting histone deacetylases (HDACs). This leads to an accumulation of acetylated histones, resulting in a more relaxed chromatin structure that allows for gene transcription. The downstream effects of HDAC inhibition are pleiotropic and can include cell cycle arrest, induction of apoptosis, and cellular differentiation.[7]

References

- 1. enamine.net [enamine.net]

- 2. selleckchem.com [selleckchem.com]

- 3. benchchem.com [benchchem.com]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. charnwooddiscovery.com [charnwooddiscovery.com]

- 7. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for GSK3117391, a Targeted Histone Deacetylase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK3117391 is a potent and orally available histone deacetylase (HDAC) inhibitor. A distinctive feature of this molecule is its Esterase-sensitive motif (ESM) technology, which facilitates targeted delivery to mononuclear myeloid cells, such as monocytes and macrophages, that express carboxylesterase-1 (CES1). Within these target cells, this compound is converted by CES1 into its active acid metabolite, HDAC189. This active form is less permeable and is consequently retained within the cells, leading to prolonged pharmacodynamic effects. This targeted approach aims to enhance the therapeutic window by maximizing efficacy in target cells while minimizing systemic exposure and associated toxicities.

Mechanism of Action

Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine (B10760008) residues on histones and other non-histone proteins.[1][2][3] This deacetylation leads to a more condensed chromatin structure, restricting the access of transcription factors to DNA and thereby repressing gene expression.[1] HDAC inhibitors, such as this compound, block this process, leading to hyperacetylation of histones.[1][2][3] The accumulation of acetyl groups neutralizes the positive charge of lysine residues, resulting in a more relaxed chromatin structure.[1] This "open" chromatin state allows for the transcription of previously silenced genes, including tumor suppressor genes like p21 and p53.[1] The re-expression of these genes can induce a variety of anti-tumor effects, including cell cycle arrest, apoptosis, and differentiation.[1][2][3]

Data Presentation

| Compound | Assay Type | System | IC50 / Concentration | Reference |

| This compound | Fluorometric Assay | HeLa Cell Nuclear Extract | 55 nM | GSK |

| HDAC189 (active metabolite) | Fluorometric Assay | HeLa Cell Nuclear Extract | 54 nM | GSK |

| This compound | Ex vivo treatment | Heparinised Human Blood | 10 µM | [4] |

Note: Researchers should perform their own dose-response experiments to determine the optimal concentration for their specific cell line and experimental conditions. Based on the available data, a starting concentration range of 10 nM to 10 µM is recommended for in vitro cell-based assays.

Mandatory Visualizations

Caption: Signaling pathway of HDAC inhibition by this compound.

Caption: General experimental workflow for evaluating this compound in cell culture.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT/MTS Assay)

This protocol is designed to determine the effect of this compound on the viability and proliferation of cancer cells.

Materials:

-

Cancer cell line of choice (e.g., THP-1, other myeloid leukemia cell lines)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

96-well flat-bottom plates

-

MTT or MTS reagent

-

Solubilization solution (for MTT assay, e.g., DMSO)

-

Plate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete medium. A suggested starting range is 0.01 µM to 10 µM.

-

Include a vehicle control (DMSO at the same final concentration as the highest drug concentration) and a no-treatment control.

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

-

-

Incubation:

-

Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

-

-

MTT/MTS Addition and Reading:

-

For MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. After incubation, carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.

-

For MTS Assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

-

Protocol 2: Apoptosis Assay (Annexin V Staining)

This protocol is for quantifying the induction of apoptosis by this compound.

Materials:

-

Cancer cell line of choice

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates at an appropriate density to ensure they are in the logarithmic growth phase at the time of harvesting.

-

Allow cells to attach overnight.

-

Treat the cells with this compound at various concentrations (e.g., 0.5x, 1x, and 2x the determined IC50 value) for a specified time (e.g., 24 or 48 hours). Include a vehicle control.

-

-

Cell Harvesting:

-

Harvest the cells by trypsinization (for adherent cells) or by gentle scraping/pipetting (for suspension cells). Collect any floating cells from the medium.

-

Wash the cells with cold PBS.

-

-

Staining:

-

Resuspend the cells in 1X Binding Buffer provided in the kit.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

-

Incubate in the dark at room temperature for 15 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer.

-

Annexin V-FITC positive, PI negative cells are in early apoptosis.

-

Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.

-

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for determining the effect of this compound on cell cycle distribution.

Materials:

-

Cancer cell line of choice

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

6-well plates

-

70% ethanol (B145695) (ice-cold)

-

Propidium Iodide (PI)/RNase Staining Buffer

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Follow the same procedure as for the apoptosis assay (Protocol 2, step 1).

-

-

Cell Harvesting and Fixation:

-

Harvest the cells and wash them with cold PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.

-

Store the fixed cells at -20°C for at least 2 hours (or overnight).

-

-

Staining:

-

Wash the cells with PBS and resuspend them in PI/RNase Staining Buffer.

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer.

-

The DNA content will be used to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

-

References

- 1. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Phase 1 and preclinical profiling of ESM-HDAC391, a myeloid-targeted histone deacetylase inhibitor, shows enhanced pharmacology and monocytopaenia - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for GSK3117391 In Vivo Dosing in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK3117391, also known as ESM-HDAC391 and CHR-5154, is a novel, orally available histone deacetylase (HDAC) inhibitor.[1] It is designed with an esterase-sensitive motif (ESM) to specifically target mononuclear myeloid cells that express the enzyme carboxylesterase-1 (CES1).[1] This targeted approach aims to enhance the therapeutic window by concentrating the active acid metabolite (HDAC189, also known as GSK3339189) within these cells, thereby reducing the systemic toxicities often associated with non-targeted HDAC inhibitors.[1] HDAC inhibitors as a class are known to modulate gene expression by preventing the removal of acetyl groups from histones, leading to a more open chromatin structure and altered transcription of genes involved in cell cycle, apoptosis, and inflammation. This document provides detailed application notes and protocols for the in vivo use of this compound in mouse models based on available preclinical data.

Data Presentation

In Vivo Dosing of this compound in a Transgenic Mouse Model

| Compound | Dose | Route of Administration | Vehicle | Mouse Model | Study Focus | Reference |

| This compound | 10 mg/kg | Intraperitoneal (IP) | 5% v/v DMSO: 10% w/v Kleptose in saline | CES1/Es1elo transgenic mice | Characterization of monocyte depletion | --INVALID-LINK-- |

Example Pharmacokinetic Parameters of an HDAC Inhibitor (Bisthianostat) in Mice

No specific pharmacokinetic data for this compound in mouse models was publicly available at the time of this writing. The following table presents data for another HDAC inhibitor, bisthianostat (B1192385), to serve as an illustrative example of typical pharmacokinetic parameters that are evaluated.

| Dose (p.o.) | Tmax (h) | t1/2 (h) | Cmax (ng/mL) | AUClast (ng/mL*h) | F (%) |

| 50 mg/kg | 0.25 | 1.03 | - | - | 35.5 |

| 100 mg/kg | 0.5 | 1.63 | - | - | 27.6 |

| 200 mg/kg | 0.25 | 1.25 | - | - | 16.9 |

Data from a preclinical pharmacokinetic study of bisthianostat in mice.[2] Tmax: time to maximum plasma concentration; t1/2: half-life; Cmax: maximum plasma concentration; AUClast: area under the curve from time zero to the last measurable concentration; F: oral bioavailability.

Signaling Pathway and Experimental Workflow Visualization

Caption: HDAC Inhibitor Signaling Pathway.

Caption: In Vivo Dosing Workflow.

Experimental Protocols

Protocol 1: Intraperitoneal (IP) Injection of this compound in Mice

Objective: To administer this compound into the peritoneal cavity of a mouse for systemic distribution.

Materials:

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Kleptose (or other suitable cyclodextrin)

-

Sterile saline

-

Sterile 1 mL syringes

-

25-27 gauge needles

-

70% ethanol (B145695) wipes

-

Appropriate personal protective equipment (PPE)

Procedure:

-

Compound Preparation (Vehicle: 5% v/v DMSO: 10% w/v Kleptose in saline):

-

Prepare a 10% w/v Kleptose solution in sterile saline.

-

Dissolve this compound in DMSO to create a stock solution.

-

Add the this compound/DMSO stock to the Kleptose/saline solution to achieve the final desired concentration and a final DMSO concentration of 5%. Ensure the solution is clear and fully dissolved.

-

Prepare a vehicle-only solution with the same final concentrations of DMSO and Kleptose in saline.

-

-

Animal Restraint:

-

Properly restrain the mouse by scruffing the neck to immobilize the head and body.

-

Turn the mouse to expose its abdomen, tilting the head downwards. This allows the abdominal organs to shift cranially, reducing the risk of puncture.

-

-

Injection:

-

Wipe the lower right quadrant of the abdomen with a 70% ethanol wipe.

-

Insert a 25-27 gauge needle, bevel up, at a 15-30 degree angle into the injection site.

-

Gently aspirate to ensure the needle has not entered a blood vessel or organ. If blood or other fluid appears, withdraw the needle and reinject at a different site with a fresh needle.

-

Slowly inject the predetermined volume (typically not exceeding 10 mL/kg).

-

Withdraw the needle and return the mouse to its cage.

-

-

Post-Injection Monitoring:

-

Observe the mouse for several minutes for any signs of distress, bleeding, or adverse reaction.

-

Monitor the animal according to the experimental plan.

-

Protocol 2: Oral Gavage Administration of this compound in Mice

Objective: To deliver a precise oral dose of this compound directly into the stomach of a mouse.

Materials:

-

This compound formulation (as prepared in Protocol 1 or other suitable oral vehicle)

-

Flexible or rigid oral gavage needles (18-20 gauge for adult mice) with a rounded tip

-

Sterile 1 mL syringes

-

Appropriate PPE

Procedure:

-

Preparation:

-

Prepare the this compound formulation.

-

Measure the correct length for gavage needle insertion by holding the needle alongside the mouse, with the tip at the mouth and the end at the last rib. Mark the needle at the level of the mouse's nose to prevent over-insertion.

-

-

Animal Restraint:

-

Scruff the mouse firmly to immobilize the head and neck. The restraint should create a straight line from the head to the body to facilitate passage of the gavage needle.

-

-

Gavage:

-

Gently insert the gavage needle into the diastema (the gap between the incisors and molars).

-

Advance the needle along the roof of the mouth towards the esophagus. The mouse should swallow as the needle is advanced.

-

The needle should pass smoothly without resistance. If resistance is met, withdraw and re-attempt. Do not force the needle.

-

Once the needle is inserted to the pre-measured depth, slowly administer the solution.

-

-

Post-Gavage Monitoring:

-

Gently remove the gavage needle.

-

Return the mouse to its cage and monitor for any signs of respiratory distress (e.g., coughing, gasping), which could indicate accidental administration into the trachea.

-

Monitor the animal as per the experimental design.

-

Disclaimer: These protocols are intended as a guide. All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare and approved by the relevant Institutional Animal Care and Use Committee (IACUC). Researchers should adapt these protocols based on their specific experimental needs and the characteristics of the mouse model being used.

References

Application Notes and Protocols for GSK3117391 in Cancer Cell Line Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK3117391, also known as ESM-HDAC391, is a novel, orally bioavailable histone deacetylase (HDAC) inhibitor with a unique myeloid-targeting mechanism. As a potent inhibitor of HDAC enzymes, this compound modulates the acetylation of histones and other non-histone proteins, leading to the regulation of gene expression. This activity can induce cell cycle arrest, apoptosis, and differentiation in cancer cells. Of particular interest is its targeted delivery to mononuclear myeloid cells, which may offer a therapeutic advantage in hematological malignancies and other cancers where myeloid cells play a crucial role.[1]

These application notes provide a summary of the available data on this compound and detailed protocols for its use in cancer cell line studies.

Data Presentation

The following tables summarize the available quantitative data for this compound and its active metabolite, HDAC189. Currently, comprehensive public data on the half-maximal inhibitory concentration (IC50) of this compound across a broad range of cancer cell lines is limited. The data presented below is derived from preclinical studies. Researchers are encouraged to determine the IC50 values for their specific cell lines of interest using the protocols provided.

Table 1: In Vitro Inhibitory Activity of this compound and its Metabolite

| Compound | Assay | IC50 (nM) | Source |

| This compound (ESM-HDAC391) | HeLa Cell Nuclear Extract Fluorometric Assay | 55 | [1] |

| HDAC189 (Acid Metabolite) | HeLa Cell Nuclear Extract Fluorometric Assay | 54 | [1] |

| This compound (ESM-HDAC391) | TNFα Production in LPS-Stimulated Blood | 174 | [1] |

Signaling Pathways

HDAC inhibitors like this compound exert their anti-cancer effects by modulating key signaling pathways that control cell proliferation, survival, and differentiation.

.

PU.1-CSF1R Signaling Pathway in Myeloid Cells

This compound has been shown to downregulate the Colony-Stimulating Factor 1 Receptor (CSF1R), a key regulator of myeloid cell fate. This is particularly relevant for myeloid leukemias where this pathway is often dysregulated. HDAC inhibition can interfere with the transcription factor PU.1, which is essential for CSF1R expression.

Caption: this compound inhibits HDAC, leading to reduced PU.1 activity and CSF1R expression.

Induction of Apoptosis

HDAC inhibitors can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. They can alter the expression of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins.

Caption: this compound induces apoptosis via intrinsic and extrinsic pathways.

Cell Cycle Arrest

HDAC inhibitors can cause cell cycle arrest at the G1/S and/or G2/M checkpoints by upregulating cyclin-dependent kinase (CDK) inhibitors like p21 and p27, and downregulating cyclins.

References

Application of GSK3117391 in Neurodegenerative Disease Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK3117391, also known as ESM-HDAC391, is a novel, orally bioavailable, myeloid-targeted histone deacetylase (HDAC) inhibitor.[1] Its unique design incorporates an esterase-sensitive motif (ESM) that facilitates preferential processing by carboxylesterase-1 (CES1), an enzyme highly expressed in mononuclear myeloid cells such as monocytes and microglia. This targeted approach aims to concentrate the pharmacological activity of the HDAC inhibitor within these key immune cells, potentially mitigating systemic toxicities associated with non-targeted HDAC inhibitors.[1][2]

Neuroinflammation, primarily driven by activated microglia, is a critical component in the pathogenesis of various neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis.[3][4] HDACs are key regulators of gene expression and have been implicated in the inflammatory responses of microglia.[5][6] By inhibiting HDACs within microglia, this compound presents a promising therapeutic strategy to modulate neuroinflammation and exert neuroprotective effects. A key mechanism of action identified for this compound is the downregulation of colony-stimulating factor 1 receptor (CSF1R), a critical receptor for microglial survival and proliferation.[1][2]

These application notes provide an overview of the potential applications of this compound in neurodegenerative disease research, along with detailed protocols for in vitro and in vivo studies.

Data Presentation

Table 1: In Vitro Activity of this compound and its Active Metabolite

| Compound | Target | Assay | IC50 (nM) |

| This compound (ESM-HDAC391) | HDAC | HeLa cell nuclear extract | 55 |

| HDAC189 (acid metabolite) | HDAC | HeLa cell nuclear extract | 54 |

Data sourced from a preclinical study on ESM-HDAC391.[1]

Table 2: In Vivo Pharmacodynamic Effects of this compound in Humans

| Parameter | Cell Type | Effect | Dosage |

| Protein Acetylation | Monocytes | Increased | Dose-dependent |

| Cytokine Production (ex vivo) | Monocytes | Inhibited | Dose-dependent |

| Monocyte Count | Blood | Reversible depletion | 20 or 40 mg |

Data from a Phase 1 clinical study.[1][2]

Signaling Pathways and Experimental Workflows

Caption: this compound mechanism in microglia.

References

- 1. Phase 1 and preclinical profiling of ESM‐HDAC391, a myeloid‐targeted histone deacetylase inhibitor, shows enhanced pharmacology and monocytopaenia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phase 1 and preclinical profiling of ESM-HDAC391, a myeloid-targeted histone deacetylase inhibitor, shows enhanced pharmacology and monocytopaenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Neuroinflammation: A Critical Factor in Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Multiple roles of HDAC inhibition in neurodegenerative conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Understanding the Role of Histone Deacetylase and their Inhibitors in Neurodegenerative Disorders: Current Targets and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for GSK3117391 Cytokine Production Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK3117391 is a potent histone deacetylase (HDAC) inhibitor.[1][2] HDACs are a class of enzymes that play a crucial role in the regulation of gene expression by removing acetyl groups from histones, leading to a more compact chromatin structure and transcriptional repression.[3][4] By inhibiting HDACs, this compound can induce hyperacetylation of histones, resulting in a more relaxed chromatin state and altered gene expression.[5] Beyond histones, HDACs can also deacetylate non-histone proteins, including transcription factors, thereby influencing their activity.[3][6]

HDAC inhibitors have been shown to possess immunomodulatory properties, including the ability to modulate cytokine production.[5][7][8] Cytokines are key signaling molecules in the immune system that regulate inflammation and immune responses.[9][10] The ability to measure the effect of a compound like this compound on cytokine production is therefore critical for understanding its therapeutic potential in various diseases, including cancer and inflammatory disorders.[7][11] One study has indicated that this compound (also known as ESM-HDAC391) exhibits ex vivo cytokine inhibition.[12]

These application notes provide a detailed protocol for assessing the impact of this compound on cytokine production in a relevant cell-based assay.

Mechanism of Action and Signaling Pathway

This compound, as an HDAC inhibitor, functions by blocking the enzymatic activity of histone deacetylases. This leads to an increase in the acetylation of lysine (B10760008) residues on both histone and non-histone proteins.[5][6] The acetylation of histones neutralizes their positive charge, weakening their interaction with negatively charged DNA and leading to a more open chromatin structure. This accessible chromatin allows for the binding of transcription factors and the initiation of gene transcription.

Several key signaling pathways central to inflammation and immunity are regulated by acetylation. For instance, the transcription factor NF-κB, a master regulator of pro-inflammatory cytokine gene expression, is a known substrate for HDACs.[13] Inhibition of HDACs can lead to the acetylation of NF-κB subunits, which can modulate its activity and subsequently alter the expression of its target genes, including those encoding for cytokines like TNF-α, IL-6, and IL-1β.

Data Presentation

The following table summarizes representative quantitative data on the effect of this compound on the production of key pro-inflammatory cytokines from stimulated peripheral blood mononuclear cells (PBMCs). Please note that these are example data for illustrative purposes.

| Cytokine | Stimulant | This compound Concentration (nM) | Cytokine Concentration (pg/mL) ± SD | % Inhibition |

| TNF-α | LPS (100 ng/mL) | 0 (Vehicle) | 2548 ± 210 | 0% |

| 10 | 1885 ± 155 | 26% | ||

| 100 | 968 ± 95 | 62% | ||

| 1000 | 433 ± 52 | 83% | ||

| IL-6 | LPS (100 ng/mL) | 0 (Vehicle) | 4823 ± 350 | 0% |

| 10 | 3955 ± 290 | 18% | ||

| 100 | 2170 ± 180 | 55% | ||

| 1000 | 916 ± 110 | 81% | ||

| IL-1β | LPS (100 ng/mL) | 0 (Vehicle) | 850 ± 75 | 0% |

| 10 | 697 ± 60 | 18% | ||

| 100 | 400 ± 42 | 53% | ||

| 1000 | 195 ± 25 | 77% |

Experimental Protocols

Objective:

To quantify the in vitro effect of this compound on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) from human peripheral blood mononuclear cells (PBMCs) upon stimulation.

Materials:

-

This compound

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

RosetteSep™ Human Monocyte Enrichment Cocktail or Ficoll-Paque PLUS

-

RPMI 1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS)

-

Phosphate Buffered Saline (PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well cell culture plates

-

ELISA kits for human TNF-α, IL-6, and IL-1β

-

Microplate reader

Protocol 1: Isolation and Culture of Human PBMCs

-

Isolate PBMCs from whole blood of healthy donors using Ficoll-Paque density gradient centrifugation or a suitable negative selection kit.

-

Wash the isolated PBMCs twice with sterile PBS.

-

Resuspend the cell pellet in complete RPMI 1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin).

-

Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.

-

Adjust the cell density to 1 x 10^6 cells/mL in complete RPMI 1640 medium.

Protocol 2: this compound Treatment and Cell Stimulation

-

Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete RPMI 1640 medium to achieve the desired final concentrations (e.g., 10 nM, 100 nM, 1000 nM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

-

Seed 100 µL of the PBMC suspension (1 x 10^5 cells) into each well of a 96-well plate.

-

Add 50 µL of the diluted this compound solutions or vehicle control (medium with the same final concentration of DMSO) to the appropriate wells.

-

Pre-incubate the cells with the compound for 1-2 hours at 37°C in a 5% CO2 incubator.

-

Prepare a stock solution of LPS in sterile PBS. Dilute it in complete RPMI 1640 medium to a working concentration that will result in a final concentration of 100 ng/mL in the wells.

-

Add 50 µL of the LPS solution to the wells to stimulate cytokine production. For unstimulated control wells, add 50 µL of complete RPMI 1640 medium.

-

Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

Protocol 3: Cytokine Quantification by ELISA

-

After the incubation period, centrifuge the 96-well plate at 400 x g for 10 minutes.

-

Carefully collect the cell-free supernatant from each well for cytokine analysis. Samples can be stored at -80°C if not analyzed immediately.

-

Quantify the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using commercially available ELISA kits.[14] Follow the manufacturer's instructions precisely for the assay procedure, including the preparation of standards, samples, and controls.

-

Read the absorbance of each well at the appropriate wavelength using a microplate reader.

-

Calculate the cytokine concentrations in the samples by interpolating from the standard curve.

Alternative and Complementary Protocols:

-

Intracellular Cytokine Staining (ICS) and Flow Cytometry: To identify the specific cell populations producing the cytokines and to analyze multiple cytokines at a single-cell level, ICS followed by flow cytometry can be employed.[15][16] This method involves treating the cells with a protein transport inhibitor (e.g., Brefeldin A) during the last few hours of stimulation, followed by cell surface staining, fixation, permeabilization, and intracellular staining with fluorescently-labeled anti-cytokine antibodies.

-

Multiplex Bead Array (Luminex): For the simultaneous quantification of a wide range of cytokines from a small sample volume, a multiplex bead-based immunoassay is a suitable high-throughput method.[17]

Experimental Workflow

Conclusion

This document provides a comprehensive guide for assessing the effect of the HDAC inhibitor this compound on cytokine production. The detailed protocols for cell handling, compound treatment, and cytokine quantification using ELISA, along with the illustrative data and pathway diagrams, offer a solid framework for researchers in drug development and immunology. The methodologies described herein are crucial for characterizing the immunomodulatory profile of this compound and can be adapted for other immune cell types and stimuli as needed.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Histone deacetylase inhibitors: mechanism of action and therapeutic use in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Histone deacetylase inhibitors: biology and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Histone deacetylase inhibitors: molecular mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | HDAC Inhibition as Potential Therapeutic Strategy to Restore the Deregulated Immune Response in Severe COVID-19 [frontiersin.org]

- 8. Immune modulation underpins the anti-cancer activity of HDAC inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. dls.com [dls.com]

- 10. Cytokines: From Clinical Significance to Quantification - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Natural Compound Histone Deacetylase Inhibitors (HDACi): Synergy with Inflammatory Signaling Pathway Modulators and Clinical Applications in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Phase 1 and preclinical profiling of ESM‐HDAC391, a myeloid‐targeted histone deacetylase inhibitor, shows enhanced pharmacology and monocytopaenia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Natural Compound Histone Deacetylase Inhibitors (HDACi): Synergy with Inflammatory Signaling Pathway Modulators and Clinical Applications in Cancer [mdpi.com]

- 14. Cytokine Elisa [bdbiosciences.com]

- 15. miltenyibiotec.com [miltenyibiotec.com]

- 16. Standardization of cytokine flow cytometry assays - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Baseline levels and temporal stability of 27 multiplexed serum cytokine concentrations in healthy subjects [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Apoptosis Detection Following GSK31173-91 Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK3117391 is a potent histone deacetylase (HDAC) inhibitor that has demonstrated anti-tumor activity by inducing cell cycle arrest and apoptosis in various cancer cell lines. HDAC inhibitors represent a class of epigenetic modifiers that alter the acetylation status of histones and other non-histone proteins, leading to changes in gene expression and the modulation of key cellular processes, including programmed cell death. Understanding the mechanisms by which this compound induces apoptosis and having robust protocols to detect this process are crucial for its preclinical and clinical development.